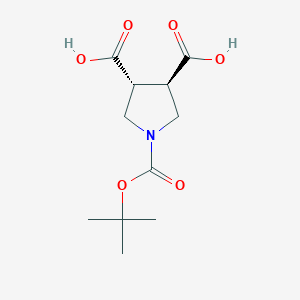

trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid

Overview

Description

Trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid is a useful research compound. Its molecular formula is C11H17NO6 and its molecular weight is 259.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Trans-1-(tert-butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant studies surrounding this compound.

Chemical Structure and Properties

- Molecular Formula : C11H17NO6

- Molecular Weight : 245.26 g/mol

- CAS Number : 57723132

The compound features a pyrrolidine ring with two carboxylic acid groups and a tert-butoxycarbonyl (Boc) protecting group, which is significant for its reactivity and biological interactions.

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit activity against various viruses, suggesting that this compound may also possess antiviral properties.

- Mechanism of Action : The antiviral activity is often attributed to the inhibition of viral replication processes. For instance, derivatives have been shown to interfere with viral RNA synthesis or protein translation pathways.

-

Case Studies :

- A study on β-amino acid heterocycles indicated that modifications in the pyrrolidine structure could enhance antiviral efficacy against the tobacco mosaic virus (TMV) and herpes simplex virus (HSV) . While specific data on this compound is limited, its structural analogs suggest promising antiviral activity.

Anticancer Activity

Pyrrolidine derivatives have also been explored for their anticancer properties. The mechanism typically involves the modulation of cell signaling pathways and induction of apoptosis in cancer cells.

- Research Findings :

- In vitro studies have shown that certain pyrrolidine compounds can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and prostate (LnCaP) cancer models . The specific IC50 values for this compound require further investigation but are expected to follow similar trends as related compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key considerations include:

- Substituent Effects : The presence of the Boc group significantly influences solubility and permeability, which are critical for biological activity.

- Carboxylic Acid Positioning : The positioning of carboxylic acids on the pyrrolidine ring affects interaction with biological targets.

Data Table: Comparison of Biological Activities

Properties

IUPAC Name |

(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(8(13)14)7(5-12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWHNBGJGPXFED-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.